Methyl 3-bromo-5-butoxybenzoate
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Overview
Description
“Methyl 3-bromo-5-butoxybenzoate” is a chemical compound with the molecular formula C12H15BrO3 . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-5-butoxybenzoate” consists of 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The average mass is 287.150 Da, and the monoisotopic mass is 286.020447 Da .Scientific Research Applications
Environmental and Health Implications
Methyl 3-bromo-5-butoxybenzoate is part of the polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) family. These substances are trace contaminants in brominated flame retardants and are generated during the combustion of such chemicals. They are structurally similar to chlorinated dibenzo-p-dioxins and dibenzofurans, sharing similar toxicity profiles. These compounds, including PBDDs and PBDFs, are known to induce hepatic and ethoxyresorufin-o-deethylase in rats, cause wasting, and thymic atrophy in rats and guinea pigs. They also bind to cytosolic receptors believed to mediate the toxicities of their chlorinated analogs. When compared on a molar-concentration basis, brominated compounds are equipotent to the chlorinated analogs (Mennear & Lee, 1994).
The use of brominated flame retardants (BFRs) is a significant source of environmental concern due to the emissions of BFRs to the environment and the formation of both polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs). The formation pathways of PBDD/Fs and PCDD/Fs are comparable, with BFRs also acting as specific precursors for additional PBDD/Fs. It is essential to understand the formation mechanisms of these substances, as their presence in the environment is closely linked to the use of BFRs in various applications, and their increased use is likely to lead to higher human and wildlife exposure (Zhang, Buekens & Li, 2016).
Analytical Methods
- Methyl 3-bromo-5-butoxybenzoate can also be involved in studies related to the analytical methods used in determining antioxidant activity. The study of antioxidants and their implications in various fields, from food engineering to medicine and pharmacy, is of significant interest. Various tests are used to determine the antioxidant activity, including assays based on chemical reactions and assessing the kinetics or reaching the equilibrium state, which relies on spectrophotometry. These methods are crucial for antioxidant analysis or the determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety data sheet of a similar compound, “Methyl 3-bromo-5-hydroxybenzoate”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
methyl 3-bromo-5-butoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-4-5-16-11-7-9(12(14)15-2)6-10(13)8-11/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFPUZFIOVQQRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682133 |
Source
|
Record name | Methyl 3-bromo-5-butoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-butoxybenzoate | |
CAS RN |
1261988-65-1 |
Source
|
Record name | Methyl 3-bromo-5-butoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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